molecular formula C19H30N2O5S B223288 Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B223288
M. Wt: 398.5 g/mol
InChI Key: WPVTUCPCRXRDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has been studied for its potential use in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This has potential therapeutic implications for B-cell malignancies such as CLL and NHL.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Future Directions

For research on Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate include studying its efficacy in clinical trials for the treatment of B-cell malignancies, as well as investigating its potential use in combination with other therapies. Additionally, further research is needed to understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves several steps, including the reaction of 3-tert-butyl-4-ethoxyaniline with p-toluenesulfonyl chloride to form 3-tert-butyl-4-ethoxyphenylsulfonyl chloride. This compound is then reacted with piperazine and ethyl chloroformate to form Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been studied extensively in preclinical models of B-cell malignancies. In vitro studies have shown that Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.

properties

Product Name

Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate

Molecular Formula

C19H30N2O5S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 4-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O5S/c1-6-25-17-9-8-15(14-16(17)19(3,4)5)27(23,24)21-12-10-20(11-13-21)18(22)26-7-2/h8-9,14H,6-7,10-13H2,1-5H3

InChI Key

WPVTUCPCRXRDOI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C

Origin of Product

United States

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